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6-N-Hydroxylaminopurine - 5667-20-9

6-N-Hydroxylaminopurine

Catalog Number: EVT-257273
CAS Number: 5667-20-9
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-N-Hydroxylaminopurine (HAP) is a purine analog that acts as a potent mutagen in various prokaryotic and eukaryotic organisms, including bacteria, yeast, and mammalian cells [, , , , , , , , ]. It is a modified purine base that exhibits structural similarity to adenine and hypoxanthine, with a hydroxylamine group (-NHOH) substituted at the 6-position of the purine ring [, , , ]. This structural modification allows HAP to interfere with normal DNA replication and repair processes, leading to its mutagenic effects.

  • Mechanisms of mutagenesis and DNA repair pathways [, , , , , , ]
  • Structure-activity relationships of purine analogs [, ]
  • Evolution of drug resistance mechanisms [, , , ]
  • Regulation of gene expression by riboswitches [, ]
  • Functional analysis of specific genes involved in nucleotide metabolism [, , , , , , , , , , ]
Source and Classification

6-N-Hydroxylaminopurine is derived from adenine, a fundamental nucleobase. Its synthesis often involves the hydroxylation of adenine or its derivatives, particularly 6-chloropurine. The compound is categorized under purine analogues and is notable for its mutagenic properties, influencing DNA replication and repair mechanisms .

Synthesis Analysis

The synthesis of 6-N-Hydroxylaminopurine can be achieved through several methods, with one prominent approach being the reaction of 6-chloropurine with hydroxylamine. A typical synthesis protocol involves the following steps:

  1. Reagents: The primary reagents include 6-chloropurine and hydroxylamine-O-sulfonic acid.
  2. Solvent: The reaction is conducted in dry N,N-dimethylformamide (DMF).
  3. Procedure:
    • Dissolve 0.5 g (3.24 mmol) of 6-chloropurine in 5 mL of DMF.
    • Add a fourfold excess of hydroxylamine-O-sulfonic acid (1.46 g, 13 mmol).
    • Stir the mixture vigorously at room temperature for approximately 12 hours.
    • Precipitate the solid product by filtration, wash with DMF and methanol, and dry under vacuum.
  4. Yield: The product can be obtained in yields around 76% .

This method provides a straightforward route to synthesize 6-N-Hydroxylaminopurine while allowing for structural confirmation through techniques such as NMR spectroscopy.

Molecular Structure Analysis

The molecular structure of 6-N-Hydroxylaminopurine consists of a purine ring system with a hydroxylamino group attached at the nitrogen atom in the 6-position. The structural formula can be represented as follows:

  • Molecular Formula: C5_5H7_7N5_5O
  • Molecular Weight: Approximately 155.14 g/mol

Structural Features

  • Purine Base: The core structure is based on a fused bicyclic system characteristic of purines.
  • Hydroxylamino Group: The presence of the hydroxylamino group significantly alters the compound's reactivity compared to standard adenine.

Crystallographic studies have confirmed these structural features, revealing insights into molecular interactions that may influence its biochemical behavior .

Chemical Reactions Analysis

6-N-Hydroxylaminopurine participates in various chemical reactions that highlight its role as a mutagen:

  1. Incorporation into DNA: It can be incorporated into DNA during replication, leading to mutations due to mispairing.
  2. Excision Repair: In bacterial systems like Escherichia coli, it is recognized and excised by specific repair enzymes such as endonuclease V, which targets non-canonical nucleotides .
  3. Conversion to Nucleotide Triphosphate: The compound can be phosphorylated to form deoxynucleoside triphosphate derivatives, which are substrates for DNA polymerases during DNA synthesis .

These reactions underscore the compound's significance in studies related to mutagenesis and DNA repair mechanisms.

Mechanism of Action

The mechanism of action of 6-N-Hydroxylaminopurine primarily involves its incorporation into DNA as an analogue of adenine:

  • Mutagenic Effect: Once incorporated into DNA, it can lead to base-pairing errors during replication, resulting in transitions or transversions that contribute to genetic instability.
  • Repair Pathways: Its recognition by repair enzymes indicates an active cellular response to mitigate potential mutations caused by its presence .

Research has shown that organisms possess specialized pathways to manage the incorporation of such analogues, highlighting their importance in maintaining genomic integrity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-N-Hydroxylaminopurine are crucial for understanding its behavior in biological systems:

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Decomposes upon melting between 195–210°C.
  • Solubility: Soluble in polar solvents like DMF and water.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks observed at δ 8.73 (s, 1H), δ 8.71 (bs, 2H), providing insights into hydrogen environments within the molecule.
  • Infrared Spectroscopy (IR): Displays functional groups associated with hydroxylamine and purines, aiding in structural confirmation .

These properties are essential for both laboratory handling and understanding its interactions within biological systems.

Applications

The applications of 6-N-Hydroxylaminopurine span various fields:

  1. Mutagenesis Studies: Used extensively in genetic research to study mutation mechanisms and repair pathways.
  2. Biochemical Research: Serves as a model compound for investigating nucleotide metabolism and enzyme specificity.
  3. Drug Development: Potential applications in designing therapeutics targeting specific mutational pathways or enhancing DNA repair mechanisms.
Mutagenic Mechanisms of 6-N-Hydroxylaminopurine in Eukaryotic Systems

Role of Replicative DNA Polymerases in 6-N-HAP-Induced Mutagenesis

6-N-Hydroxylaminopurine (HAP) exerts mutagenic effects primarily through misincorporation during DNA replication, mediated by replicative DNA polymerases in Saccharomyces cerevisiae. Studies demonstrate that HAP-derived deoxyribonucleoside triphosphate (dHAPTP) is incorporated opposite both thymine (T) and cytosine (C) in DNA templates by B-family DNA polymerases. DNA polymerase δ (Pol δ) and DNA polymerase ε (Pol ε) are central to this process, with Pol δ showing higher incorporation efficiency for dHAPTP [1] [2]. This incorporation results in transition mutations (A•T→G•C and G•C→A•T) during subsequent replication cycles due to HAP’s ambiguous base-pairing properties.

Notably, HAP-induced mutagenesis remains robust in strains lacking translesion DNA polymerase ζ (Pol ζ), distinguishing it from damage-dependent mutagenesis (e.g., UV-induced mutations) [1] [2]. Replicative polymerases alone suffice for HAP mutagenesis, as evidenced by:

  • Persistent mutagenicity in rev3Δ mutants (Pol ζ-deficient) [1].
  • Distinct mutational spectra dominated by AT→GC and GC→AT transitions [3].

Table 1: Replicative DNA Polymerases in HAP Mutagenesis

PolymeraseFunction in HAP ProcessingMutagenic Outcome
Pol δPrimary incorporation of dHAPTP opposite T/CAT→GC and GC→AT transitions
Pol εMinor incorporation activity; leading-strand synthesisContributes to genomic mutation asymmetry
Pol αInitiates Okazaki fragments; limited HAP incorporationLagging-strand mutagenesis hotspots
Pol ζNot required for HAP mutagenesisMutagenesis remains Pol ζ-independent

Impact of Proofreading Exonucleases on Mutation Frequency Modulation

The 3′→5′ proofreading exonuclease activity of replicative polymerases is a critical defense against HAP-induced errors. Strains with defective exonuclease domains in Pol δ (pol3-01 mutant) exhibit a 10–20-fold increase in HAP-induced mutation frequency compared to wild-type strains [1] [3]. This highlights proofreading as a primary corrective mechanism for misincorporated HAP. Key findings include:

  • Synergistic error correction: Proofreading and DNA mismatch repair (MMR) act sequentially. Simultaneous disruption of both (e.g., pol3-01 msh2Δ) causes an "error catastrophe" in yeast, with mutation rates exceeding viability thresholds [2].
  • Differential polymerase dependence: Exonuclease-deficient Pol δ elevates HAP mutagenesis more severely than exonuclease-deficient Pol ε, underscoring Pol δ’s dominant role in HAP error correction [1].

Table 2: Mutation Frequency Modulation by Proofreading

GenotypeHAP-Induced Mutation Frequency (×10⁻⁷)Fold Increase vs. Wild-Type
Wild-Type540
pol3-01 (exo⁻ Pol δ)5,000–10,00010–20×
pol2-04 (exo⁻ Pol ε)1,500–2,0003–4×
msh2Δ (MMR⁻)1,200
pol3-01 msh2ΔLethalN/A

Strand-Specific Incorporation and Leading vs. Lagging Strand Asymmetry

HAP mutagenesis exhibits replication strand asymmetry due to differences in polymerase fidelity and Okazaki fragment processing. The lagging strand, synthesized discontinuously by Pol α and Pol δ, shows higher susceptibility to HAP-induced mutations [4] [7]. Mechanisms driving this asymmetry include:

  • Pol α primase activity: Incorporates HAP during RNA-primed DNA synthesis of Okazaki fragments. Mutants with impaired primase function (pri1-1) exhibit elevated mutagenesis, suggesting Pol α contributes to lagging-strand errors [2] [7].
  • Nucleotide pool imbalances: Mutations in purine metabolism genes (e.g., ADE12, ADE13) exacerbate leading-strand mutagenesis. ade12Δ mutants, defective in AMP synthesis, show altered dNTP pools that preferentially increase HAP incorporation during leading-strand replication by Pol ε [4].

Genome-wide analyses confirm mutational hotspots in late-replicating regions and genomic loci with high Okazaki fragment density, correlating with lagging-strand synthesis [3] [7].

Table 3: Strand Asymmetry in HAP Mutagenesis

Replication StrandSynthesizing PolymeraseMutation SusceptibilityKey Modulating Factors
LaggingPol α → Pol δHighOkazaki fragment processing; Primase fidelity
LeadingPol εModeratedNTP pool balance; Exonuclease efficiency

Genetic Control of 6-N-HAP Mutagenesis in Saccharomyces cerevisiae

Genetic screens in yeast reveal specialized pathways governing HAP detoxification and mutagenesis suppression:

  • Nucleotide sanitization: HAM1 (human ITPA ortholog) encodes a triphosphatase that hydrolyzes dHAPTP to dHAPMP, preventing its incorporation into DNA. ham1Δ mutants exhibit extreme HAP hypersensitivity and hypermutability (up to 10,000× higher mutation frequency) [6] [7].
  • Purine salvage modulation:
  • AAH1 (adenine deaminase): Converts HAP to non-mutagenic hypoxanthine. aah1Δ strains show 10-fold elevated HAP-induced mutagenesis [4] [7].
  • APT1 (adenine phosphoribosyltransferase): Activates HAP to mutagenic dHAPTP. apt1Δ abolishes HAP mutagenicity by blocking nucleotide salvage [4].
  • De novo purine biosynthesis: Mutations in ADE genes (e.g., ade4Δ, ade12Δ) alter purine pools, increasing dHAPTP incorporation. ade12Δ (adenylosuccinate synthetase deficiency) elevates HAP mutagenesis 2–3-fold due to IMP accumulation, which diverts flux toward dHAPTP synthesis [4] [7].

Table 4: Genetic Determinants of HAP Sensitivity in Yeast

GeneProtein FunctionMutant PhenotypeMechanism
HAM1dHAPTP triphosphataseHypermutable; hypersensitiveFailed dHAPTP sanitization
AAH1Adenine deaminaseElevated mutagenesis (10×)HAP not detoxified to hypoxanthine
APT1Adenine phosphoribosyltransferaseAbolished mutagenesisHAP not converted to dHAPTP
ADE12Adenylosuccinate synthetaseIncreased mutagenesis (2–3×); slow growthIMP accumulation → dHAPTP synthesis
ADE4Phosphoribosylpyrophosphate amidotransferaseModerate mutagenesis increaseAltered purine pool balance

Properties

CAS Number

5667-20-9

Product Name

6-N-Hydroxylaminopurine

IUPAC Name

N-(7H-purin-6-yl)hydroxylamine

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

InChI

InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,11H,(H2,6,7,8,9,10)

InChI Key

CBCQWVQNMGNYEO-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)NO

Solubility

Soluble in DMSO

Synonyms

6-N-hydroxylaminopurine
N(6)-hydroxyaminopurine
N(6)-hydroxylaminopurine
N-hydroxyadenine

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NO

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